1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-6-4-10(15,5-6)7(12)13/h6,15H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJURBPNHWOHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142450 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067239-17-1 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-hydroxycyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067239-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through involving alkenes or alkynes.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using oxidizing agents.
Protection and Deprotection Steps:
Chemical Reactions Analysis
1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy or carboxylic acid groups, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives.
Scientific Research Applications
CDK Inhibition
One of the primary applications of this compound is as a Cyclin-dependent kinase (CDK) inhibitor . CDKs play a crucial role in cell cycle regulation, and their dysregulation is often linked to cancer. The compound has demonstrated efficacy in inhibiting specific CDK enzymes, making it a candidate for cancer therapeutics. Research indicates that derivatives of this compound can selectively inhibit CDK activity, leading to reduced tumor cell proliferation .
Antibody-drug Conjugates (ADCs)
The compound is also being explored in the development of antibody-drug conjugates (ADCs). ADCs combine antibodies with cytotoxic drugs to target cancer cells specifically while minimizing damage to normal tissue. The unique structure of 1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid allows for effective conjugation with antibodies, enhancing the delivery of therapeutic agents directly to malignant cells .
Therapeutic Properties
Preliminary studies have suggested that this compound possesses anti-inflammatory and antimicrobial properties. Its mechanism of action involves interaction with specific molecular targets, potentially modulating inflammatory pathways and exhibiting bactericidal effects .
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes responsible for the degradation of important biomolecules, thereby influencing metabolic rates and cellular functions .
Biochemical Assays
Due to its unique properties, the compound can be utilized in biochemical assays designed to study enzyme kinetics and inhibition mechanisms. It serves as a valuable tool for researchers investigating metabolic processes and drug interactions within biological systems .
Polymer Synthesis
The compound is being investigated for its role in synthesizing novel polymers with enhanced properties. Its functional groups allow for modification and incorporation into polymer matrices, leading to materials with improved mechanical strength and thermal stability. This is particularly relevant in the development of biodegradable plastics and advanced coatings.
Nanotechnology
In nanotechnology, this compound can be used as a precursor for creating nanoparticles with specific surface functionalities. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging due to their ability to encapsulate therapeutic agents effectively .
Case Study 1: Cancer Therapeutics
A study published in 2015 demonstrated the effectiveness of a derivative of this compound as a CDK inhibitor in various cancer cell lines. The results indicated significant reductions in cell viability at low concentrations, highlighting its potential as a targeted cancer therapy .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme kinetics, researchers utilized this compound to explore its inhibitory effects on specific metabolic enzymes. The findings revealed that it could significantly alter enzyme activity, suggesting its utility in metabolic research and drug development .
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
- Molecular Formula: C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol
- CAS Registry Number : 1067239-17-1
- Purity : >97%
Structural Features :
- A cyclobutane ring with a hydroxy group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2.
Structural Analogues of Cyclobutane Carboxylic Acids
Table 1: Key Structural and Functional Comparisons
Functional and Physicochemical Comparisons
Cyclobutane Rigidity :
- The target compound shares the cyclobutane ring with E7/Z7 and (1S,2S)-Boc-cyclobutane , which are used in peptide stapling due to their conformational constraints.
Boc Protection :
- The Boc group in the target compound and (1S,2S)-Boc-cyclobutane enhances stability during synthetic processes . However, the hydroxy group in the target compound may increase polarity compared to non-hydroxylated analogs.
Carboxylic Acid vs. Ester Derivatives :
- The carboxylic acid moiety in the target compound contrasts with the methyl ester in compound 6d , affecting solubility (acid: hydrophilic; ester: lipophilic) and reactivity (ester: less acidic).
Biological Activity
Overview
1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H19NO5. Its unique cyclobutane ring structure and functional groups make it a subject of interest in various fields, particularly in biochemistry and medicinal chemistry.
The compound features several important functional groups:
- Hydroxy group : Contributes to hydrogen bonding interactions.
- Carboxylic acid group : Impacts solubility and reactivity.
- Cyclobutane ring : Provides structural rigidity, influencing biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, while the cyclobutane ring enhances binding affinity due to its conformational stability.
Biological Applications
This compound has been explored for various biological activities:
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDK inhibitors are valuable in cancer therapy as they can halt the proliferation of cancer cells by disrupting their cell cycle progression .
Substrate in Biochemical Assays
The compound serves as a substrate in enzyme assays, particularly in studies focusing on enzyme mechanisms. Its structural characteristics allow it to mimic natural substrates, enabling researchers to investigate enzymatic activity and kinetics .
Case Studies
- Inhibition of CDK Activity : A study demonstrated that derivatives of this compound exhibit significant inhibition of CDK2, leading to reduced cell proliferation in cancer cell lines. This suggests potential therapeutic applications in oncology .
- Biochemical Assays : In another study, the compound was utilized to assess the activity of various hydrolases, showing effective substrate turnover rates that provide insights into enzyme kinetics.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Key Properties | Biological Activity |
|---|---|---|---|
| Cyclobutane-1,1-dicarboxylic acid | Structure | Lacks hydroxy group | Limited reactivity |
| 1-Hydroxycyclobutane-1-carboxylic acid | Structure | Hydroxy group present | Moderate enzyme interaction |
| 3-Aminocyclobutane-1-carboxylic acid | Structure | Contains amino group | Different biological profile |
Q & A
Q. Basic
- Storage Conditions : Store at room temperature in a desiccator to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Degradation Monitoring : Regular HPLC analysis detects decomposition products (e.g., free carboxylic acid or amine) .
How do the hydroxy and oxycarbonylamino groups influence reactivity in nucleophilic reactions?
Q. Advanced
- Electronic Effects : The electron-withdrawing carbamate group reduces nucleophilicity at the cyclobutane ring, directing attacks to the less hindered hydroxy group.
- Steric Hindrance : The bulky tert-butyl group on the carbamate limits accessibility to the amino moiety, favoring regioselective modifications .
- pH-Dependent Reactivity : Under acidic conditions, the hydroxy group may protonate, enhancing its leaving-group ability in substitution reactions .
Which spectroscopic techniques best confirm the cyclobutane ring structure?
Q. Basic
- NMR Coupling Constants : Cyclobutane protons exhibit vicinal coupling (J = 8–12 Hz) due to ring strain, distinct from larger cycloalkanes .
- IR Spectroscopy : Stretching vibrations for the carboxylic acid (∼1700 cm⁻¹) and carbamate (∼1650 cm⁻¹) confirm functional groups .
Table 1: Key Analytical Parameters from Literature
| Parameter | Method | Observed Value | Reference |
|---|---|---|---|
| Purity | HPLC (UV 254 nm) | 99.78% | |
| 1H NMR (Cyclobutane H) | 400 MHz DMSO-d6 | δ 3.12 (m, J = 10.2 Hz) | |
| ESI-MS (M+H)+ | Positive Mode | 258.15 m/z |
Table 2: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclobutane Formation | [2+2] Photocycloaddition, UV | 65 | |
| Carbamate Introduction | Boc₂O, Et₃N, THF, 0°C | 82 | |
| Final Deprotection | TFA/DCM, rt, 2h | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
